4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is an organic compound with notable applications in various scientific fields. This compound stands out due to its unique structure, which includes quinoline and benzamide groups, combined with thiazole and sulfonamide functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. Starting materials might include quinoline derivatives, benzamides, and thiazole precursors. The reaction conditions often require catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may utilize automated synthesis routes, focusing on maximizing efficiency and reducing production costs. Continuous flow reactors and advanced purification techniques are often employed to ensure consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Commonly facilitated by oxidizing agents such as hydrogen peroxide or permanganates.
Reduction: Typically carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic reagents, leading to modifications at specific positions on the aromatic rings or the quinoline moiety.
Common Reagents and Conditions
Reagents such as sulfuric acid, acetic anhydride, and specific catalysts (e.g., palladium on carbon) are used under controlled conditions to drive the desired reactions. Temperature and pH play critical roles in determining the reaction pathways and yields.
Major Products Formed
The major products of these reactions can include sulfonamides, thiazoles, and various quinoline derivatives, which have further applications in medicinal chemistry and material science.
Scientific Research Applications
4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide finds applications in several areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Acts as a potential inhibitor or activator in biochemical pathways, useful in studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.
Industry: Utilized in the development of advanced materials and chemical sensors due to its unique structural properties.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets. These might include binding to enzymes, inhibiting their function, or interacting with cellular receptors to modulate signaling pathways. The detailed mechanism involves complex biochemical interactions that influence cell metabolism and growth.
Comparison with Similar Compounds
Compared to other compounds with similar structural motifs, 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Quinoline derivatives like quinine and chloroquine.
Benzamide derivatives such as sulpiride.
Thiazole-containing compounds like thiazolidinediones.
This compound's distinctiveness lies in the synergistic effects of its multi-functional structure, making it a valuable tool in both scientific research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S3/c30-24(27-20-9-13-21(14-10-20)36(31,32)28-25-26-15-17-35-25)19-7-11-22(12-8-19)37(33,34)29-16-3-5-18-4-1-2-6-23(18)29/h1-2,4,6-15,17H,3,5,16H2,(H,26,28)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEODOGOIWTTZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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